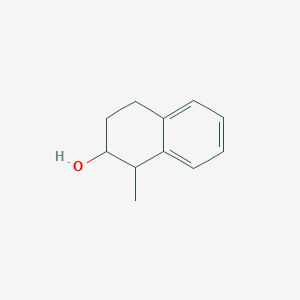

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol

Descripción

The exact mass of the compound 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69085. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINJSWVIDJTJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006606 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86088-40-6 | |

| Record name | NSC69085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol chemical structure and properties

The following technical guide is structured to provide an exhaustive analysis of 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol , focusing on its stereochemical complexity, synthetic accessibility, and utility as a pharmacophore in medicinal chemistry.

Structural Architecture, Synthetic Protocols, and Pharmacological Utility[1]

Executive Summary

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol (C₁₁H₁₄O) represents a privileged scaffold in medicinal chemistry, particularly within the development of Central Nervous System (CNS) ligands. As a vicinally substituted tetralin, it possesses two contiguous stereocenters (C1 and C2), giving rise to distinct diastereomeric pairs (cis and trans) that exhibit divergent physicochemical and pharmacological profiles. This guide delineates the structural dynamics of the tetralin half-chair, provides a validated protocol for its stereoselective synthesis, and analyzes its role as a precursor for high-affinity aminotetralins.

Structural Architecture & Stereochemistry

The Tetralin Half-Chair

Unlike the rigid chair conformation of cyclohexane, the cyclohexene ring of the tetralin system adopts a half-chair conformation to accommodate the planarity of the fused aromatic ring. This constraint significantly influences the spatial orientation of substituents at C1 and C2.

-

Benzylic Position (C1): The C1 carbon is directly conjugated to the aromatic ring, making the C1-Methyl group sensitive to electronic effects and benzylic oxidation.

-

Conformational Locking: The fused aromatic ring prevents ring-flipping in the traditional sense, creating a "locked" system where substituents exist in pseudo-axial (

-ax) or pseudo-equatorial (

Diastereomeric Analysis

The relative configuration of the Methyl (C1) and Hydroxyl (C2) groups dictates the thermodynamic stability and spectroscopic signature of the molecule.

-

Trans-Isomer (Thermodynamic Product):

-

Configuration: The C1-Me and C2-OH groups are on opposite faces of the ring.

-

Conformation: The diequatorial arrangement (

) is energetically favored, minimizing 1,3-diaxial interactions. -

NMR Signature: Large vicinal coupling constant (

Hz) due to the anti-periplanar arrangement of H1 and H2.

-

-

Cis-Isomer (Kinetic/Steric Product):

-

Configuration: The C1-Me and C2-OH groups occupy the same face.

-

Conformation: Typically exists as

or -

NMR Signature: Smaller vicinal coupling constant (

Hz) corresponding to a gauche H1-H2 relationship.

-

Figure 1: Conformational logic flow distinguishing the thermodynamic stability of trans vs. cis isomers in the tetralin system.

Synthetic Pathways & Process Chemistry

Retrosynthetic Strategy

The most robust entry into the 1-methyl-2-tetralol system is via the reduction of 1-methyl-2-tetralone . The ketone precursor is accessible via the alkylation of 2-tetralone (utilizing the benzylic activation at C1).

Protocol: Synthesis of 1-Methyl-2-tetralone (Precursor)

Reaction: Alkylation of 2-tetralone via enamine or direct enolate alkylation.

-

Note: Direct methylation of 2-tetralone with MeI/Base favors C1 alkylation (benzylic) over C3, but dialkylation is a common impurity. The pyrrolidine enamine method increases regioselectivity.

Protocol: Stereoselective Reduction to 1-Methyl-2-tetralol

This protocol describes the reduction of 1-methyl-2-tetralone using Sodium Borohydride (

Materials:

-

1-Methyl-2-tetralone (1.0 eq)

-

Sodium Borohydride (

) (1.5 eq) -

Methanol (anhydrous)[1]

-

Cerium(III) Chloride Heptahydrate (

) (Optional: Luche conditions to enhance 1,2-reduction selectivity)

Step-by-Step Methodology:

-

Solvation: Dissolve 1-methyl-2-tetralone (10 mmol) in MeOH (50 mL) and cool to 0°C under an inert Nitrogen atmosphere.

-

Reagent Addition: Add

(15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.-

Mechanistic Insight: The hydride approaches the carbonyl carbon anti-parallel to the C1-Methyl group to minimize steric clash, predominantly yielding the trans-isomer .

-

-

Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (20% EtOAc/Hexane). The ketone (

) should disappear, yielding the alcohol ( -

Quenching: Quench carefully with saturated aqueous

(20 mL). -

Extraction: Evaporate bulk MeOH. Extract the aqueous residue with

( -

Purification: Dry organics over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Yield Expectations:

-

Trans-isomer: ~70-80% (Major product)

-

Cis-isomer: ~10-20% (Minor product)

Figure 2: Synthetic workflow from commercially available 2-tetralone to the diastereomeric alcohol products.

Physicochemical Profiling

Accurate characterization relies heavily on

Comparative Data Table

| Property | Trans-Isomer | Cis-Isomer | Mechanistic Basis |

| Physical State | White solid / Viscous oil | Viscous oil | Crystal packing efficiency is higher in the more symmetrical trans form. |

| H1-H2 Coupling ( | 8.0 - 11.0 Hz | 2.0 - 5.0 Hz | Karplus relationship: Trans-diaxial ( |

| C1-Methyl Shift | Shielding effects differ based on axial/equatorial orientation. | ||

| H2 Carbinol Shift | Equatorial protons (cis-isomer H2) are typically deshielded relative to axial protons. |

Solubility & Stability

-

Solubility: Highly soluble in polar organic solvents (DCM, MeOH, DMSO). Low solubility in water.

-

Stability: The benzylic C1-H is susceptible to radical autoxidation upon prolonged exposure to air/light. Store under inert gas (Argon) at -20°C.

Pharmacophore Utility

Precursor to CNS Active Agents

The 1-methyl-2-tetralol scaffold is the immediate precursor to 1-methyl-2-aminotetralins via the Ritter reaction or mesylation/azide displacement.

-

Serotonin Receptors: Aminotetralins are classic bioisosteres of serotonin (5-HT). The addition of the C1-methyl group restricts conformational freedom, often enhancing selectivity for 5-HT

or 5-HT -

Melatonergic Agents: Structural analogs serve as rigidified mimics of melatonin.

Bioisosterism

In drug design, the 1-methyl-1,2,3,4-tetrahydronaphthalene core serves as a lipophilic, space-filling bioisostere for:

-

Indanes: Providing a slightly larger hydrophobic volume.

-

Chromans: Replacing the ethereal oxygen with a methylene group to improve metabolic stability (preventing O-dealkylation).

References

-

Synthesis of Tetralones: Organic Syntheses, Coll. Vol. 4, p.903 (1963); Vol. 32, p.97 (1952).

-

Conformational Analysis of Tetralins: Dauben, W. G., et al. "Stereochemistry of the Hydride Reduction of 2-Substituted-1-tetralones." Journal of Organic Chemistry, 1961.

-

NMR Coupling Constants (Karplus Equation): Karplus, M. "Contact Electron-Spin Coupling of Nuclear Magnetic Moments." Journal of Chemical Physics, 1959.

- Pharmacological Applications: Horn, A. S. "The conformational characteristics of dopamine and serotonin agonists." Pharmacy & Pharmacology, 1974.

Sources

Stereochemical Architecture of 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol: A Technical Guide to Conformational Analysis and Synthetic Control

Executive Summary

The stereochemical configuration of 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol (commonly known as 1-methyl-2-tetralol) plays a critical role in its reactivity, physical properties, and utility as a pharmacophore in medicinal chemistry. The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure found in numerous central nervous system (CNS) therapeutics, including melatonin receptor agonists [1]. This whitepaper provides an in-depth mechanistic analysis of the cis and trans diastereomers of 1-methyl-2-tetralol, detailing their conformational dynamics, analytical differentiation via Nuclear Magnetic Resonance (NMR) spectroscopy, and stereoselective synthetic methodologies.

Conformational Dynamics: The Tetralin Half-Chair

Unlike the highly flexible cyclohexane ring, the tetralin system is conformationally restricted. The fusion of the aliphatic ring to an aromatic benzene ring forces carbons C1 and C4 to remain nearly coplanar with the aromatic system. Consequently, the saturated portion of the ring adopts a half-chair conformation [2].

In this geometry, substituents at the C1 and C2 positions do not occupy true axial or equatorial positions; instead, they adopt pseudo-axial (

trans-1-Methyl-2-tetralol (1R,2R or 1S,2S)

In the trans isomer, the methyl and hydroxyl groups reside on opposite faces of the tetralin ring. This configuration allows the molecule to adopt a highly stable di-pseudo-equatorial (

cis-1-Methyl-2-tetralol (1R,2S or 1S,2R)

In the cis isomer, the substituents are on the same face of the ring. This forces one group into a pseudo-axial position and the other into a pseudo-equatorial position (

Conformational equilibrium of 1-methyl-2-tetralol stereoisomers.

Analytical Differentiation: NMR Spectroscopy

The most robust method for distinguishing between the cis and trans isomers of 1-methyl-2-tetralol is

-

For the trans isomer (

conformer): The protons at C1 and C2 are both pseudo-axial ( -

For the cis isomer (

or

Quantitative NMR Data Summary

| Isomer | Relative Configuration | Major Conformer | Proton Relationship ( | Dihedral Angle ( | Expected |

| trans | 1R,2R / 1S,2S | Pseudo-axial / Pseudo-axial | ~180° | 8.0 – 12.0 | |

| cis | 1R,2S / 1S,2R | Pseudo-axial / Pseudo-equatorial | ~60° | 2.0 – 5.0 |

Table 1: Conformational and NMR Parameters of 1-Methyl-2-tetralol Isomers.

Synthetic Methodologies & Stereocontrol

The synthesis of 1-methyl-2-tetralol is typically achieved via the reduction of 1-methyl-2-tetralone . The ketone moiety at C2 and the methyl group at C1 provide a sterically differentiated environment that can be exploited for stereoselective reduction [4].

The causality of the stereochemical outcome depends entirely on the trajectory of hydride attack. Small, non-selective hydrides like Sodium Borohydride (NaBH

Synthetic pathways for the reduction of 1-methyl-2-tetralone.

Self-Validating Protocol: Diastereomeric Reduction of 1-Methyl-2-tetralone

To obtain the cis/trans mixture for analytical standard preparation, a non-selective reduction is performed. This protocol is designed as a self-validating system; the built-in In-Process Control (IPC) ensures the chemical transformation is complete before quenching, preventing contamination by the starting material.

Reagents:

-

1-Methyl-2-tetralone (1.0 equiv)

-

Sodium Borohydride (NaBH

) (1.5 equiv) -

Anhydrous Methanol (MeOH) (0.2 M relative to ketone)

Step-by-Step Methodology:

-

Preparation: Dissolve 1-methyl-2-tetralone in anhydrous MeOH in a flame-dried round-bottom flask equipped with a magnetic stir bar. Chill the solution to 0 °C using an ice-water bath. Rationale: Cooling minimizes the exothermic degradation of NaBH

in methanol and enhances the kinetic control of the hydride transfer. -

Hydride Addition: Add NaBH

portion-wise over 15 minutes. Ensure vigorous stirring. Effervescence (H -

Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

-

In-Process Control (IPC) - Self-Validation Step: Withdraw a 10

L aliquot, quench in 100-

Validation Metric: The reaction is complete only when the UV-active ketone spot (

) is entirely consumed, replaced by a lower-running, UV-inactive, stain-active alcohol spot (

-

-

Quenching & Workup: Once validated by IPC, quench the reaction by the dropwise addition of saturated aqueous NH

Cl at 0 °C until effervescence ceases. Extract the aqueous layer with Dichloromethane (DCM) ( -

Purification: Dry the combined organic layers over anhydrous Na

SO

Implications in Drug Development

The stereochemistry of the tetralin ring is not merely an academic curiosity; it dictates the pharmacological profile of the molecule. For instance, in the development of melatonergic ligands, binding studies on melatonin receptor subtypes have demonstrated that specific cis-tetralin derivatives exhibit a significantly higher affinity and selectivity ratio toward the MT

References

- Conformation by NMR of two tetralin-based receptor ligands. PubMed.

- Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.

- Stereochemistry, Conformation, and Stereoselectivity. Windows.net.

- 1-Methyl-2-tetralone - 4024-14-0. Vulcanchem.

- 1-Methyl-2-tetralone | 4024-14-0. Benchchem.

Biocatalytic & Metabolic Hydroxylation of 1-Methyltetralin: Targeting the 1-Methyl-2-tetralol Pathway

Executive Summary & Strategic Importance

The metabolic conversion of 1-methyltetralin to 1-methyl-2-tetralol represents a critical case study in regio- and stereoselective biotransformation. While the benzylic position (C1) is thermodynamically activated for oxidation, directing hydroxylation to the homobenzylic position (C2) requires specific enzymatic constraints or microbial biocatalysts.

This guide details the mechanistic pathway, experimental protocols for in vitro generation, and analytical validation of 1-methyl-2-tetralol. This metabolite is of significant interest in drug development as a chiral building block and a potential Phase I metabolite of tetralin-derived pharmacophores.

Mechanistic Pathway: Regioselectivity & P450 Catalysis[1][2]

The hydroxylation of 1-methyltetralin is primarily mediated by Cytochrome P450 (CYP) monooxygenases or specific microbial dioxygenases. The reaction follows a radical rebound mechanism.

The Regioselectivity Challenge

-

C1 Hydroxylation (Benzylic/Tertiary): The C1 position is both benzylic and tertiary. The C-H bond dissociation energy (BDE) is significantly lower (~85 kcal/mol) compared to secondary carbons. This is the dominant "default" pathway, yielding 1-methyl-1-tetralol .

-

C2 Hydroxylation (Homobenzylic/Secondary): The C2 position is a secondary aliphatic carbon. Hydroxylation here yields 1-methyl-2-tetralol . To achieve this, the enzyme active site must sterically hinder the C1 approach or orient the substrate such that the heme iron-oxo species (Compound I) is proximal to C2.

The Catalytic Cycle

-

Substrate Binding: 1-Methyltetralin binds to the hydrophobic pocket of the CYP enzyme, displacing water and shifting the heme iron spin state.

-

Radical Generation: The high-valent iron-oxo species (Por•+-FeIV=O, Compound I) abstracts a hydrogen atom from the C2 position.

-

Note: This step competes with C1 abstraction.

-

-

Radical Rebound: The resulting C2 carbon-centered radical rapidly recombines with the hydroxyl radical bound to the iron, forming the C2-OH bond.

Stereochemistry

The presence of the methyl group at C1 creates a chiral center. Introduction of the hydroxyl group at C2 creates a second chiral center, leading to two possible diastereomers:

-

cis-1-Methyl-2-tetralol: Hydroxyl and methyl groups on the same face.

-

trans-1-Methyl-2-tetralol: Hydroxyl and methyl groups on opposite faces.

-

Enzymatic systems often exhibit high diastereoselectivity (e.g., >90% trans).

Pathway Visualization

Figure 1: Bifurcation of metabolic pathways for 1-methyltetralin. The green path represents the targeted conversion to 1-methyl-2-tetralol.

Experimental Protocol: In Vitro Synthesis & Isolation

This protocol utilizes liver microsomes (RLM/HLM) or recombinant CYP enzymes to generate the metabolite.

Reagents & Buffer System

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Substrate: 1-Methyltetralin (dissolved in DMSO; final concentration <1% v/v).

Incubation Workflow

-

Pre-incubation: Mix 190 µL of microsomal protein (1 mg/mL) with buffer and substrate (50 µM). Equilibrate at 37°C for 5 minutes.

-

Initiation: Add 10 µL of NADPH regenerating system.

-

Reaction: Incubate at 37°C with shaking (400 rpm) for 30–60 minutes.

-

Quenching: Stop reaction by adding 200 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., 4-chlorotetralone).

-

Extraction: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Collect supernatant.

Analytical Workflow Visualization

Figure 2: Step-by-step experimental workflow for the biocatalytic generation of 1-methyl-2-tetralol.

Analytical Validation & Data Interpretation

Accurate identification requires distinguishing the 2-tetralol isomer from the 1-tetralol isomer using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Parameters

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

Mass Spectral Fragmentation (EI Mode)

The fragmentation patterns are distinct for the regioisomers.

| Fragment Ion (m/z) | 1-Methyl-1-tetralol (Benzylic) | 1-Methyl-2-tetralol (Target) | Mechanistic Origin |

| Molecular Ion (M+) | 162 | 162 | Parent molecule |

| [M - H2O]+ | 144 (Strong) | 144 (Moderate) | Dehydration (Facile in benzylic) |

| [M - CH3]+ | 147 (Strong) | 147 (Weak) | Loss of methyl group |

| Base Peak | 119/120 | 118/119 | Ring fragmentation |

| Retro-Diels-Alder | Minimal | Significant | Characteristic of 2-tetralol core |

Key Diagnostic: 1-Methyl-1-tetralol (tertiary) dehydrates very easily in the injector port, often showing a small M+ peak. 1-Methyl-2-tetralol (secondary) is more stable and shows a clearer molecular ion.

References

-

Sikkema, J., & de Bont, J. A. (1993). Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene) in Corynebacterium sp.[1][2][3][4] strain C125.[2][3][4] Applied and Environmental Microbiology.

-

Elliott, T. H., & Hanam, J. (1968). The metabolism of tetralin. Biochemical Journal. (Establishes 1-tetralol vs 2-tetralol pathways).

-

Urlacher, V. B., & Girhard, M. (2012). Cytochrome P450 monooxygenases: an update on classes, mechanism, reaction diversity and evolution. Trends in Biotechnology.

-

Karki, S. B., & Dinnocenzo, J. P. (1995). On the mechanism of cytochrome P450 catalyzed hydroxylations. Journal of the American Chemical Society. (Radical rebound mechanism).

Sources

- 1. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetralin Degradation Pathway [eawag-bbd.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene) in Corynebacterium sp. strain C125 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol: Synthesis, Stereochemistry, and Spectroscopic Characterization

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol. Given the ambiguity in public databases regarding a specific CAS number for this constitutional isomer, this document emphasizes a reliable synthetic pathway and robust analytical methods for its unambiguous identification and stereochemical assignment.

Introduction and Isomeric Context

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its hydroxylated and alkylated derivatives, such as the methyl-tetrahydronaphthalenols, are valuable intermediates in the synthesis of complex molecular architectures.

A critical challenge in working with these compounds is the precise identification of constitutional isomers and stereoisomers. A search for "1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol" in chemical databases often leads to ambiguity. For instance, the CAS number 14944-28-6 is assigned to the constitutional isomer 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol[1], while 33223-85-7 corresponds to 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol[2][3]. The target compound of this guide, with a methyl group at the C1 position and a hydroxyl group at the C2 position, is a distinct isomer for which a unique CAS number is not readily found.

This guide, therefore, serves as a foundational document for any researcher needing to synthesize and unequivocally characterize this specific molecule. The following sections will detail a logical and field-proven synthetic route and provide the necessary spectroscopic framework for its identification.

Synthetic Pathway: From 1-Tetralone to 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol

A logical and efficient synthesis of the target compound begins with the commercially available starting material, 1-tetralone. The overall strategy involves two key transformations: α-methylation of the ketone followed by stereoselective reduction.

Caption: Synthetic route to 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol.

The first step is the methylation of 1-tetralone at the α-position. This is a standard enolate alkylation reaction. The choice of base is critical to ensure efficient deprotonation and minimize side reactions.

Experimental Protocol: α-Methylation of 1-Tetralone

-

Materials:

-

1-Tetralone

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

If using NaH, add the required amount (1.1 equivalents) and cool the suspension to 0 °C.

-

Slowly add a solution of 1-tetralone (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 2-Methyl-1-tetralone as a liquid[4].

-

The reduction of the ketone functionality in 2-methyl-1-tetralone yields the target alcohol. This reduction creates a new stereocenter at C2, and the relationship between the existing stereocenter at C1 and the new one at C2 results in the formation of diastereomers: cis and trans. The choice of reducing agent can influence the diastereoselectivity of this reaction.

-

Small, unhindered reducing agents (e.g., Sodium Borohydride, NaBH₄) typically favor axial attack on the most stable chair conformation of the ketone, leading to the equatorial alcohol, which in this case corresponds to the cis isomer.

-

Bulky, sterically demanding reducing agents (e.g., L-Selectride®) favor equatorial attack, yielding the axial alcohol, which corresponds to the trans isomer[5].

Caption: Diastereoselective reduction of 2-methyl-1-tetralone.

Experimental Protocol: Diastereoselective Reduction

-

Materials:

-

2-Methyl-1-tetralone

-

Sodium borohydride (NaBH₄) or L-Selectride® (1M solution in THF)

-

Anhydrous methanol or THF

-

1M Hydrochloric acid (HCl)

-

Standard workup and purification solvents

-

-

Procedure (using NaBH₄ for predominantly cis isomer):

-

Dissolve 2-methyl-1-tetralone (1.0 equivalent) in anhydrous methanol in a round-bottom flask and cool to 0 °C.

-

Add NaBH₄ (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow, dropwise addition of 1M HCl until the pH is ~5-6.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate to yield the crude product, which will be a mixture of cis and trans diastereomers, with the cis isomer predominating.

-

The diastereomers can be separated by silica gel column chromatography.

-

Spectroscopic Characterization and Stereochemical Assignment

Unambiguous characterization of the cis and trans isomers of 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The key lies in the analysis of the coupling constants (³J) between the protons at C1 and C2.

The dihedral angle between the proton on C1 (H1) and the proton on C2 (H2) is different for the cis and trans isomers, which, according to the Karplus relationship, results in significantly different coupling constants[2].

-

trans Isomer: In the most stable chair-like conformation, H1 and H2 are typically in a diaxial relationship (dihedral angle ≈ 180°). This leads to a large coupling constant , typically in the range of 8-12 Hz .

-

cis Isomer: In the most stable conformation, the relationship between H1 and H2 is axial-equatorial or equatorial-axial (dihedral angle ≈ 60°). This results in a small coupling constant , typically in the range of 2-5 Hz .

| Parameter | Predicted for cis Isomer | Predicted for trans Isomer | Rationale |

| H1-H2 Dihedral Angle | ~60° (axial-equatorial) | ~180° (diaxial) | Based on chair conformation of the tetralin ring. |

| ³J(H1-H2) Coupling Constant | 2 - 5 Hz | 8 - 12 Hz | Governed by the Karplus relationship[2][6]. |

| H2 Chemical Shift | Expected to be slightly downfield | Expected to be slightly upfield | Axial protons are generally more shielded than equatorial protons. |

Table 1: Predicted ¹H NMR distinguishing features for cis and trans isomers.

While ¹H NMR is the primary tool for stereochemical assignment, ¹³C NMR provides confirmation of the carbon skeleton. The chemical shifts of the carbons in the saturated ring (C1, C2, C3, C4) will also show subtle differences between the diastereomers due to steric effects (the γ-gauche effect). Generally, a carbon atom that is gauche to another carbon or bulky substituent three bonds away will be shielded (shifted to a lower ppm value).

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

| C1 | 40 - 50 | CH group, benzylic. |

| C2 | 65 - 75 | CH-OH group. |

| C3 | 25 - 35 | CH₂ group. |

| C4 | 20 - 30 | CH₂ group, benzylic. |

| Aromatic C (quaternary) | 130 - 140 | Two signals expected. |

| Aromatic C-H | 125 - 130 | Four signals expected. |

| -CH₃ | 15 - 25 | Methyl group. |

Table 2: Predicted ¹³C NMR chemical shift ranges.

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion [M]⁺ for C₁₁H₁₄O is m/z = 162.10. A common fragmentation pattern for tetralol derivatives is the loss of water ([M-18]⁺) and the loss of the methyl group ([M-15]⁺). A retro-Diels-Alder fragmentation of the saturated ring is also possible.

Applications in Research and Drug Development

While specific biological activities for 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol are not extensively documented, the tetralol scaffold is a key component in a range of pharmacologically active agents. For instance, derivatives of tetralin are investigated as serotonin reuptake inhibitors and opioid receptor ligands. The thymol moiety, which shares structural similarities, is found in numerous natural products with antibacterial and cytotoxic activities[7][8][9][10]. The stereochemistry of these molecules is often crucial for their biological activity, underscoring the importance of the synthetic and analytical control detailed in this guide.

Safety and Handling

As with all laboratory chemicals, 1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheets (SDS) of the individual reagents used in the synthesis.

Conclusion

1-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol represents a valuable, yet poorly documented, chemical entity. The lack of a specific CAS number necessitates a rigorous approach to its synthesis and characterization. By following the detailed synthetic protocols and leveraging the predictive power of NMR spectroscopy as outlined in this guide, researchers can confidently prepare, isolate, and identify the cis and trans diastereomers of this compound, enabling its use in further synthetic applications and biological investigations.

References

-

ACS Publications. (2021, March 8). Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes. The Journal of Organic Chemistry. [Link]

-

MDPI. (2023, October 20). Therapeutic Potential of Myrtenal and Its Derivatives—A Review. Retrieved from [Link]

-

MDPI. (2026, January 8). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Retrieved from [Link]

-

Semantic Scholar. (2008, October 22). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Hydroxymethyl-1,2,3,4-tetrahydro-naphthalen-2-ol. PubChem. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and antioxidant activity of thymol and carvacrol based Schiff bases. Retrieved from [Link]

-

RSC Publishing. (n.d.). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. Retrieved from [Link]

Sources

- 1. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rubingroup.org [rubingroup.org]

- 7. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Stereochemistry, and Spectroscopic Differentiation of 1-Methyl-2-Tetralol and 2-Methyl-2-Tetralol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of functional groups on a core scaffold can profoundly influence a molecule's physicochemical properties, stereochemistry, and biological activity. This guide provides an in-depth technical comparison of two constitutional isomers: 1-methyl-2-tetralol and 2-methyl-2-tetralol. While both are derivatives of the tetralone framework, a common motif in pharmacologically active compounds, the seemingly minor shift of a methyl group from the C1 to the C2 position introduces significant differences in their synthesis, stereochemical complexity, and analytical signatures. This document outlines distinct synthetic strategies, explores the stereoisomeric possibilities for each molecule, and details the expected variations in their NMR, IR, and mass spectra. For drug development professionals, understanding these core differences is paramount for rational design, hit-to-lead optimization, and the development of robust analytical methods for quality control.

Part 1: Structural and Stereochemical Analysis

1-Methyl-2-tetralol and 2-methyl-2-tetralol are constitutional isomers with the molecular formula C₁₁H₁₄O. The core structural difference lies in the placement of the methyl group relative to the hydroxyl group on the saturated portion of the tetralin ring system.

-

1-Methyl-2-tetralol is a secondary alcohol with the methyl group at the C1 position and the hydroxyl group at the C2 position.

-

2-Methyl-2-tetralol is a tertiary alcohol with both the methyl and hydroxyl groups attached to the C2 position.

This variation has profound implications for their stereochemistry.[1][2][3]

-

Chirality of 1-Methyl-2-tetralol: This molecule possesses two chiral centers at C1 and C2.[1][2] This gives rise to a total of 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers: (1R, 2R) and (1S, 2S), and (1R, 2S) and (1S, 2R). The relationship between the (1R, 2R) and (1R, 2S) isomers is diastereomeric.[4] The relative stereochemistry of the methyl and hydroxyl groups can be described as cis or trans.

-

Chirality of 2-Methyl-2-tetralol: This molecule has only one chiral center at C2. Therefore, it exists as a pair of enantiomers: (R)-2-methyl-2-tetralol and (S)-2-methyl-2-tetralol.

Caption: Isomeric relationship and stereochemical complexity.

Part 2: Comparative Synthesis Strategies

The structural differences necessitate distinct synthetic approaches for each isomer. The synthesis of 2-methyl-2-tetralol is more direct, starting from a commercially available precursor, while the synthesis of 1-methyl-2-tetralol requires the preliminary synthesis of a substituted tetralone.

Synthesis of 2-Methyl-2-tetralol via Grignard Reaction

The most logical and efficient route to 2-methyl-2-tetralol, a tertiary alcohol, is through the nucleophilic addition of a methyl group to the ketone functionality of 2-tetralone.[5][6][7] A methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is ideally suited for this transformation.[5][6][8]

Caption: Workflow for the synthesis of 2-methyl-2-tetralol.

Experimental Protocol: Synthesis of 2-Methyl-2-tetralol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent: In the dropping funnel, place a solution of methylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reactant: Dissolve 2-tetralone (1.0 equivalent) in anhydrous THF and add it to the reaction flask.

-

Reaction: Cool the flask to 0 °C using an ice bath. Add the Grignard reagent dropwise to the stirred solution of 2-tetralone over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. This protonates the alkoxide intermediate.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Synthesis of 1-Methyl-2-tetralol via Reduction

The synthesis of 1-methyl-2-tetralol, a secondary alcohol, is best achieved by the reduction of the corresponding ketone, 1-methyl-2-tetralone. This precursor is not as readily available and typically must be synthesized first.

Step A: Synthesis of 1-Methyl-2-tetralone

This can be accomplished via methylation of 2-tetralone. This reaction involves forming the enolate of 2-tetralone with a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source like methyl iodide (CH₃I).

Step B: Reduction of 1-Methyl-2-tetralone

The ketone is then reduced to the secondary alcohol. The choice of reducing agent will influence the stereoselectivity of the reaction.

-

Sodium borohydride (NaBH₄): A mild and common reducing agent that will yield a mixture of cis and trans diastereomers.

-

Lithium aluminum hydride (LiAlH₄): A stronger reducing agent, also yielding a mixture of diastereomers.

-

Stereoselective reagents: For controlling the diastereoselectivity, more sterically demanding reducing agents like L-Selectride can be employed.[9]

Caption: Two-step workflow for the synthesis of 1-methyl-2-tetralol.

Experimental Protocol: Synthesis of 1-Methyl-2-tetralol

-

Synthesis of 1-Methyl-2-tetralone:

-

Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried flask under nitrogen at 0 °C.

-

Slowly add a solution of 2-tetralone (1.0 equivalent) in anhydrous THF. Stir for 30-60 minutes at 0 °C until hydrogen evolution ceases.

-

Add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Carefully quench with saturated aqueous NH₄Cl, extract with diethyl ether, wash with brine, dry over MgSO₄, and purify by column chromatography to yield 1-methyl-2-tetralone.

-

-

Reduction to 1-Methyl-2-tetralol:

-

Dissolve 1-methyl-2-tetralone (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C.

-

Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the product as a mixture of diastereomers.

-

Part 3: Spectroscopic Differentiation

The structural and electronic differences between the two isomers lead to distinct and predictable signatures in various spectroscopic analyses. These differences are crucial for reaction monitoring and final product characterization.[10][11][12][13][14]

| Spectroscopic Technique | 1-Methyl-2-tetralol (Secondary Alcohol) | 2-Methyl-2-tetralol (Tertiary Alcohol) | Rationale for Difference |

| ¹H NMR | CH-OH Proton: A signal (doublet of doublets or multiplet) between ~3.5-4.5 ppm. | No CH-OH Proton: This signal is absent. | The hydroxyl group is attached to a methine (CH) group in 1-methyl-2-tetralol, which is absent in the tertiary alcohol. |

| CH₃-CH Proton: A doublet signal for the methyl group between ~1.0-1.4 ppm. | CH₃-C Proton: A singlet signal for the methyl group between ~1.2-1.6 ppm. | The methyl group in 1-methyl-2-tetralol is adjacent to a proton (on C2), causing splitting (n+1 rule). The methyl in 2-methyl-2-tetralol is attached to a quaternary carbon and thus appears as a singlet.[15] | |

| OH Proton: A broad singlet (or doublet, depending on coupling) that is exchangeable with D₂O. | OH Proton: A broad singlet that is exchangeable with D₂O. | Both have hydroxyl protons, but their chemical environment differs slightly. | |

| ¹³C NMR | CH-OH Carbon: A signal between ~65-75 ppm. | C-OH Carbon: A signal for the quaternary carbon between ~70-80 ppm. | The chemical shift of the carbon bearing the hydroxyl group is characteristic of secondary vs. tertiary alcohols. |

| CH₃ Carbon: A signal between ~15-25 ppm. | CH₃ Carbon: A signal between ~25-35 ppm. | The shielding environment for the methyl carbon is different. | |

| Infrared (IR) Spectroscopy | O-H Stretch: Broad peak ~3200-3600 cm⁻¹. | O-H Stretch: Broad peak ~3200-3600 cm⁻¹. | Both are alcohols and will show this characteristic peak. |

| C-O Stretch: Strong peak ~1050-1150 cm⁻¹. | C-O Stretch: Strong peak ~1100-1200 cm⁻¹. | The C-O stretching frequency for a secondary alcohol is typically lower than that for a tertiary alcohol. | |

| Mass Spectrometry (EI) | M-18 (Loss of H₂O): A prominent peak corresponding to the loss of water. | M-18 (Loss of H₂O): A prominent peak corresponding to the loss of water. | Dehydration is a common fragmentation pathway for alcohols. |

| M-15 (Loss of CH₃): A potential fragmentation peak. | M-15 (Loss of CH₃): A very prominent peak. | The loss of a methyl group from the tertiary alcohol creates a stable tertiary carbocation, making this a favored fragmentation pathway. |

Part 4: Implications in Medicinal Chemistry and Drug Development

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[16] The isomeric difference between 1-methyl-2-tetralol and 2-methyl-2-tetralol, while structurally subtle, can have significant consequences for drug development.

-

Structure-Activity Relationship (SAR): The spatial arrangement of the methyl and hydroxyl groups directly impacts how the molecule can interact with a biological target (e.g., an enzyme active site or a receptor binding pocket). The secondary alcohol of 1-methyl-2-tetralol can act as both a hydrogen bond donor and acceptor, while the tertiary alcohol of 2-methyl-2-tetralol is only a hydrogen bond donor (via its OH) and presents a different steric profile.

-

Metabolism: The presence of a C-H bond at the hydroxyl-bearing carbon in 1-methyl-2-tetralol makes it susceptible to oxidation to the corresponding ketone by metabolic enzymes (e.g., cytochrome P450s). The tertiary alcohol in 2-methyl-2-tetralol lacks this proton and is therefore resistant to direct oxidation at that position, potentially leading to a different metabolic profile and longer half-life.

-

Physicochemical Properties: The tertiary alcohol is generally more sterically hindered, which can affect properties like logP (lipophilicity) and aqueous solubility compared to its secondary alcohol isomer. These properties are critical for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Key considerations for drug development.

Conclusion

1-Methyl-2-tetralol and 2-methyl-2-tetralol serve as an excellent case study in the fundamental principles of organic chemistry and their direct application in a research and development setting. The simple transposition of a methyl group fundamentally alters their stereochemical possibilities, necessitates distinct synthetic strategies, provides clear and predictable differentiation in spectroscopic analysis, and implies significant downstream consequences for potential pharmacological applications. A thorough understanding of these differences is essential for scientists working to design, synthesize, and characterize novel chemical entities based on the tetralone scaffold.

References

- Vertex AI Search Grounding API Redirect. (n.d.). 40-Supporting informationRNP-1107-701.

- RSC Publishing. (n.d.). 1H- and 13C-NMR for - Rsc.org.

- Wikipedia. (n.d.). 1-Tetralone - Wikipedia.

- Unknown. (n.d.). 19. The Grignard Reaction.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR spectra data for compounds 1 and 2 a.

- RSC Publishing. (1969). Some Alkylation and Grignard Reactions with I -Tetralones and Related Compounds.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Wikipedia. (n.d.). Grignard reaction - Wikipedia.

- BenchChem. (n.d.). 2-Methyl-1-tetralone: A Versatile Intermediate in Modern Organic Synthesis.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Organic Syntheses. (n.d.). β-TETRALONE - Organic Syntheses Procedure.

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.

- Unknown. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.

- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.

- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

- PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene.

- Unknown. (2025, November 6). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

- Doc Brown's Chemistry. (n.d.). 1 H NMR spectrum of 2-methylpropan-2-ol - (tert-butyl alcohol).

- MDPI. (2025, June 21). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety.

- ChemicalBook. (n.d.). 2-METHYL-2-PENTANOL(590-36-3) 13C NMR spectrum.

- PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole.

- Professor Dave Explains. (2015, January 5). Stereochemistry: Meso Compounds, Diastereomers [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Tetralone synthesis.

- Lee, K. C., & Zhu, J. (2012, February 10). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC.

- Dalal Institute. (n.d.). Stereochemistry.

- Unknown. (n.d.). Preparation of 2-methyl-2-pentanol (dimethyl n-propyl carbinol; 2-methylpentan-2-ol.

- Uttarakhand Open University. (n.d.). STEREOCHEMISTRY.

- Crash Course. (2020, July 23). Stereochemistry: Crash Course Organic Chemistry #8 [Video]. YouTube.

- PubChem. (n.d.). 1-Tetralol, (S)-.

- eGyanKosh. (n.d.). MCH-012 STEREOCHEMISTRY OF ORGANIC COMPOUNDS.

- ChemSrc. (n.d.). Chemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 14944-28-6).

- Yang, S., et al. (2023, October 20). Therapeutic Potential of Myrtenal and Its Derivatives—A Review. PMC.

- MDPI. (n.d.). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights.

Sources

- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. uou.ac.in [uou.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. Grignard reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. utsouthwestern.edu [utsouthwestern.edu]

- 15. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. mdpi.com [mdpi.com]

Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol from 1-methyl-2-tetralone: An Application and Protocol Guide

Abstract

This comprehensive guide details the synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol via the reduction of 1-methyl-2-tetralone. Tetralone derivatives are significant structural motifs in a variety of natural products and serve as crucial building blocks in the development of novel therapeutic agents.[1] This document provides a detailed exploration of the underlying reaction mechanism, a comparative analysis of suitable reducing agents, a step-by-step experimental protocol, and methods for product purification and characterization. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Tetralol Scaffolds

Substituted tetralones and their corresponding alcohol derivatives, tetralols, are prevalent scaffolds in medicinal chemistry and natural product synthesis.[1] The strategic reduction of a ketone to a secondary alcohol, as demonstrated in the conversion of 1-methyl-2-tetralone, is a fundamental transformation in organic synthesis. The resulting chiral alcohol, 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol, presents a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Understanding the nuances of this reduction, including stereochemical control, is paramount for the efficient and selective production of the desired product.

Reaction Mechanism and Stereoselectivity

The synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol from 1-methyl-2-tetralone is achieved through the reduction of the ketone functional group. This transformation is typically accomplished using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]

The core of the reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the tetralone.[3] This addition breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate, an alkoxide. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final secondary alcohol product.[3][4]

A critical aspect of this reaction is the stereochemistry at the newly formed chiral center (C-2). The reduction of the prochiral ketone can lead to the formation of two diastereomers, the cis and trans isomers, depending on the direction of the hydride attack. The facial selectivity of this attack is influenced by steric hindrance. The methyl group at the adjacent C-1 position creates a sterically demanding environment, which generally favors the hydride attacking from the less hindered face of the carbonyl group. The choice of reducing agent can also influence the diastereomeric ratio of the product.[5]

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is crucial for a successful and selective reduction. Below is a comparison of common hydride reagents for the reduction of ketones.

| Reducing Agent | Formula | Solvents | Reactivity & Selectivity | Safety Considerations |

| Sodium Borohydride | NaBH₄ | Protic solvents (e.g., methanol, ethanol), THF | Mild and selective for aldehydes and ketones.[4][6] Generally does not reduce esters, amides, or carboxylic acids.[4] | Reacts with water and acids to produce flammable hydrogen gas.[7][8] Toxic if swallowed or in contact with skin.[8] |

| Lithium Aluminum Hydride | LiAlH₄ | Aprotic ethers (e.g., diethyl ether, THF) | Very powerful and non-selective. Reduces most carbonyl-containing functional groups.[9] | Reacts violently with water and protic solvents.[9] Highly flammable. Requires handling under an inert atmosphere. |

| Lithium Tri-tert-butoxyaluminum Hydride | LiAl(OtBu)₃H | Aprotic ethers | Sterically hindered and more selective than LiAlH₄. Often used for the reduction of acid chlorides to aldehydes. Can provide different stereoselectivity compared to less bulky hydrides.[5] | Reacts with water, though less violently than LiAlH₄. |

For the reduction of 1-methyl-2-tetralone, sodium borohydride is often the reagent of choice due to its high selectivity for ketones, operational simplicity, and relatively lower safety hazards compared to LiAlH₄.[4]

Experimental Protocol: Reduction of 1-methyl-2-tetralone with Sodium Borohydride

This protocol outlines a standard procedure for the reduction of 1-methyl-2-tetralone using sodium borohydride in methanol.

Materials and Reagents

-

1-methyl-2-tetralone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-tetralone (1.0 eq) in methanol (approximately 10 mL per gram of tetralone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly and portion-wise add sodium borohydride (1.1 eq) to the stirred solution. Caution: Hydrogen gas is evolved during the addition.[7] Ensure adequate ventilation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Quenching the Reaction: Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by slowly adding 1 M HCl dropwise to the cooled reaction mixture until the evolution of gas ceases. This step neutralizes the excess sodium borohydride and the resulting borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Workup: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol.

Visual Workflow

Caption: Experimental workflow for the synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol. For some applications, vacuum distillation can also be an effective purification method.[10]

The structure and purity of the final product should be confirmed by spectroscopic methods.

Spectroscopic Data

| Technique | Key Features and Expected Values |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, the aliphatic protons of the tetralin ring system, the methyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be consistent with the structure of 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol. |

| ¹³C NMR | The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons, and the methyl carbon. |

| IR Spectroscopy | The infrared spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group.[11] The disappearance of the strong C=O stretching band from the starting material (typically around 1680-1700 cm⁻¹) is a key indicator of a successful reduction.[11] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol (C₁₁H₁₄O, MW = 162.23 g/mol ).[12] |

Safety Precautions

-

Sodium Borohydride: Handle with care. It is a water-reactive solid that can release flammable hydrogen gas upon contact with moisture or acids.[7][8] It is also toxic if ingested or absorbed through the skin.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Methanol: A flammable and toxic solvent. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.

-

General: Perform the reaction in a well-ventilated fume hood.

Conclusion

The reduction of 1-methyl-2-tetralone to 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol is a robust and fundamental transformation in organic synthesis. By employing sodium borohydride as the reducing agent, this conversion can be achieved with high efficiency and selectivity under mild reaction conditions. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of tetralol-based compounds for various applications, including drug discovery and development.

References

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]

-

Organic Syntheses. (n.d.). β-TETRALONE. [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. PubChem. [Link]

-

Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

- Google Patents. (n.d.). RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.

-

PrepChem. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Hydroxymethyl-1,2,3,4-tetrahydro-naphthalen-2-ol. PubChem. [Link]

-

ACS Publications. (2024, November 21). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. [Link]

-

New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. [Link]

-

ACS Publications. (n.d.). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

YouTube. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

-

University of California, Santa Cruz. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

ResearchGate. (n.d.). Calculated IR spectrum of tetragonal and monoclinic phase of TlReO4 in two different frequency ranges. [Link]

-

MilliporeSigma. (2025, November 6). SAFETY DATA SHEET. [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Georgia Institute of Technology. (n.d.). METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

National Institutes of Health. (2023, October 13). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. PMC. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information Quenched Skeletal Ni as the effective catalyst for selective partial hydrogenation of polycyclic aromatic hydrocarbons. [Link]

-

University of California, Los Angeles. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

-

Chemistry Notes. (2022, January 21). Metal Hydride Reduction Reaction: Mechanism and Application. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

-

ResearchGate. (2025, August 10). Highly Stereoselective Reductions of α-Alkyl-1,3-diketones and α-Alkyl-β-keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases. [Link]

-

Loba Chemie. (2023, February 7). SODIUM BOROHYDRIDE EXTRA PURE. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. nj.gov [nj.gov]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reduction of 1-Methyl-2-Tetralone to 1-Methyl-2-Tetralol

Introduction

The transformation of 1-methyl-2-tetralone to 1-methyl-2-tetralol represents a critical reduction reaction in organic synthesis. This conversion is pivotal in the creation of various biologically active molecules and complex natural products where the resulting chiral alcohol is a key stereocenter.[1][2] The presence of a methyl group at the C-1 position introduces a stereogenic center upon reduction of the ketone, leading to the formation of diastereomeric alcohols.[3] This guide provides an in-depth analysis of the common methodologies for this reduction, focusing on the mechanistic underpinnings, practical laboratory protocols, and the rationale behind experimental choices.

Mechanistic Overview: The Hydride Reduction of a Ketone

The most prevalent method for the reduction of ketones like 1-methyl-2-tetralone is the use of hydride-based reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4][5] The fundamental mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6][7] This attack breaks the carbon-oxygen π bond, forming a new carbon-hydrogen bond and resulting in an alkoxide intermediate.[7] A subsequent protonation step, typically during an acidic or aqueous workup, furnishes the final alcohol product.[4][6]

Because the initial hydride attack can occur from either face of the planar carbonyl group, the reduction of an unsymmetrical ketone like 1-methyl-2-tetralone will generate a new stereocenter, potentially leading to a mixture of diastereomers (cis and trans isomers).[3][5]

Diagram: General Mechanism of Ketone Reduction

Caption: General two-step mechanism for ketone reduction.

Experimental Protocols

Two primary methods for the reduction of 1-methyl-2-tetralone are detailed below: a standard, non-selective reduction using sodium borohydride and a brief overview of catalytic hydrogenation for comparison.

Protocol 1: Sodium Borohydride Reduction in Methanol

Sodium borohydride is a mild and selective reducing agent, effective for the reduction of aldehydes and ketones.[4][8] It is significantly safer and easier to handle than more powerful reagents like LiAlH₄, and the reaction can be conveniently run in protic solvents like methanol or ethanol.[8][9]

Materials

-

1-Methyl-2-tetralone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-tetralone (1.0 eq.) in methanol (10-15 mL per gram of ketone). Cool the solution to 0 °C in an ice bath with stirring. This initial cooling helps to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise to the stirred solution. The slow addition is crucial to manage the reaction rate and prevent excessive foaming from the reaction of NaBH₄ with the methanol solvent.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[9]

-

Quenching the Reaction: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the resulting borate esters. Add the acid dropwise until the effervescence ceases. This step also protonates the intermediate alkoxide to form the desired alcohol.[9]

-

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

-

Workup and Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash ensures the complete neutralization of any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-methyl-2-tetralol.

-

Purification: The crude product can be purified by silica gel column chromatography to isolate the desired alcohol.

Data Summary Table

| Parameter | Value | Rationale |

| Solvent | Methanol | Good solubility for both substrate and reagent; acts as a proton source.[6][8] |

| Temperature | 0 °C to Room Temp. | Controls initial exothermicity and allows for a controlled reaction rate.[9] |

| Equivalents of NaBH₄ | 1.2 - 1.5 | An excess is used to account for reaction with the solvent.[6] |

| Workup Quench | 1 M HCl | Decomposes excess NaBH₄ and protonates the alkoxide intermediate.[9] |

| Expected Yield | 85-95% (crude) | High conversion is typical for this type of reduction. |

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for ketone reduction, employing hydrogen gas and a metal catalyst.[10] This technique is particularly useful for large-scale synthesis and can offer different stereoselectivity compared to hydride reagents.[11]

Overview of the Procedure

Catalytic hydrogenation involves dissolving the 1-methyl-2-tetralone in a suitable solvent, such as ethanol or ethyl acetate, and introducing a heterogeneous catalyst, commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[10][12] The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to high-pressure autoclaves) with vigorous stirring. The reaction proceeds as hydrogen is adsorbed onto the catalyst surface and then transferred to the ketone.[10]

Diagram: Experimental Workflow for Reductions

Caption: Comparative workflow for two common reduction methods.

Stereoselectivity Considerations

The reduction of 1-methyl-2-tetralone can yield both cis- and trans-1-methyl-2-tetralol. While standard sodium borohydride reduction is generally not highly diastereoselective, specialized methods can be employed to favor one isomer. For instance, enantioselective hydrogenation using chiral catalysts, such as ruthenium(II) complexes, can achieve high enantiomeric and diastereomeric excess.[1][3] Dynamic kinetic resolution with specific ruthenium catalysts has also been shown to provide the syn (or cis) alcohol with high levels of enantioselectivity.[13]

Conclusion

The reduction of 1-methyl-2-tetralone to 1-methyl-2-tetralol is a well-established transformation that can be reliably achieved using sodium borohydride. This method offers high yields, operational simplicity, and enhanced safety. For applications requiring specific stereoisomers, more advanced techniques like asymmetric catalytic hydrogenation are necessary. The choice of protocol will ultimately depend on the specific requirements of the research or development project, balancing factors such as yield, stereoselectivity, cost, and scale.

References

-

Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020). In Organic Chemistry: A Laboratory Manual. De Gruyter. [Link]

-

Reduction of carbonyl compounds using sodium tetrahydridoborate. (2013). Chemguide. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. [Link]

-

3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). In Organic Chemistry I. MacMillan. [Link]

-

Help: NaBH4 workup advice. (2018). Reddit. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). University of California, Irvine. [Link]

-

β-TETRALONE. (n.d.). Organic Syntheses. [Link]

-

1-Tetralone. Wikipedia. [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

Sodium Borohydride - A Versatile Reducing Agent. (2007). ResearchGate. [Link]

- Reductions by the Alumino- and Borohydrides in Organic Synthesis. (1997). Elsevier.

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]

-

5.2: Catalytic Hydrogenation. (2021). Chemistry LibreTexts. [Link]

-

Catalytic Hydrogenation. (2024). ChemTalk. [Link]

-

Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (2012). PMC. [Link]

-

Asymmetric Synthesis of γ- and δ-Lactone-Fused Tetralin Derivatives. (2019). Synfacts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-2-tetralone (4024-14-0) for sale [vulcanchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. books.rsc.org [books.rsc.org]

- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: Using 1-Methyl-2-Tetralol as a Chiral Pivot for Aminotetralin Synthesis